4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine

Lipophilicity LogP Fluorescent probe design

4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine (also known as Aniline-NBD, 4-Phenylamino-7-nitrobenzofurazan) is a member of the 7-nitrobenzoxadiazole (NBD) fluorophore class, characterized by a nitro‑withdrawing group at the 7‑position and an aniline donor at the 4‑position of the benzofurazan core. It has a molecular formula of C₁₂H₈N₄O₃, a molecular weight of 256.22 g·mol⁻¹, a melting point of 151–152 °C, and a calculated logP of 3.47.

Molecular Formula C12H8N4O3
Molecular Weight 256.22 g/mol
CAS No. 18378-15-9
Cat. No. B095966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine
CAS18378-15-9
Molecular FormulaC12H8N4O3
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
InChIInChI=1S/C12H8N4O3/c17-16(18)10-7-6-9(11-12(10)15-19-14-11)13-8-4-2-1-3-5-8/h1-7,13H
InChIKeyFPCBQKODIUMKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.4 [ug/mL]

4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine (CAS 18378-15-9): Physicochemical Baseline for Procurement of an NBD-Aniline Fluorophore


4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine (also known as Aniline-NBD, 4-Phenylamino-7-nitrobenzofurazan) is a member of the 7-nitrobenzoxadiazole (NBD) fluorophore class, characterized by a nitro‑withdrawing group at the 7‑position and an aniline donor at the 4‑position of the benzofurazan core. It has a molecular formula of C₁₂H₈N₄O₃, a molecular weight of 256.22 g·mol⁻¹, a melting point of 151–152 °C, and a calculated logP of 3.47 . The compound is primarily employed as a small‑molecule fluorescent probe, a derivatization reagent, and a dye intermediate, with its photophysical behavior governed by intramolecular charge‑transfer from the aniline donor to the nitro‑benzofurazan acceptor [1].

Why 4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine Cannot Be Replaced by Generic NBD Amines in Probe Development


Although all 4‑amino‑7‑nitrobenzofurazans share the same electron‑deficient heterocycle, the identity of the 4‑amino substituent profoundly alters the compound’s lipophilicity, charge‑transfer energy, and chemical stability. For aniline‑derived NBD probes such as 4‑nitro‑N‑phenyl‑2,1,3‑benzoxadiazol‑7‑amine, the aromatic ring lowers the NH acidity (pKa ≈ −1.38) compared with alkylamino analogs, shifts the absorption maximum through extended conjugation, and confers resistance to thiolysis—a critical factor for intracellular imaging [1]. Consequently, indiscriminate substitution with, e.g., a benzylamino‑NBD (BBD) or a biphenyl‑NBD (10074‑G5) will alter the probe’s distribution, signal‑to‑noise ratio, and shelf stability, as quantified in the evidence below.

Quantitative Differentiation of 4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine Against Key NBD Analogs


LogP Difference of 1.67 Units Relative to the Biphenyl Analog 10074-G5 Drives Differential Membrane Partitioning

The unsubstituted aniline NBD derivative (target compound) exhibits a calculated logP of 3.47, whereas the ortho‑biphenyl analog 10074‑G5 (4‑nitro‑N‑(2‑phenylphenyl)‑2,1,3‑benzoxadiazol‑7‑amine) has a logP of 5.14—a difference of 1.67 log units . Both compounds share an identical polar surface area (PSA) of 96.77 Ų, indicating that the lipophilicity difference arises solely from the additional phenyl ring. This translates to an approximately 47‑fold higher octanol/water partition coefficient for 10074‑G5, which will dramatically alter subcellular distribution and non‑specific binding in cellular assays.

Lipophilicity LogP Fluorescent probe design Membrane partitioning

Class‑Level Evidence: Anilino‑NBD Probes Exhibit Low Thiolysis Reactivity, Essential for H₂S‑Independent Imaging Stability

A systematic investigation of NBD‑amine thiolysis by Song et al. established that anilino‑based NBD probes (including the target compound class) display low reactivity toward H₂S‑mediated thiolysis at pH 7.4. While piperazinyl‑ and piperidyl‑NBD derivatives react efficiently with micromolar H₂S, ethylamino‑, ethanolamino‑, and anilino‑NBD probes remain essentially stable under the same conditions [1]. This class‑level finding means that 4‑nitro‑N‑phenyl‑2,1,3‑benzoxadiazol‑7‑amine is suitable for long‑term live‑cell imaging where endogenous H₂S (typically 10–100 µM in tissues) would otherwise degrade more reactive NBD conjugates, leading to signal loss and generation of the fluorescent by‑product NBD‑SH.

Thiolysis stability H₂S probe NBD amine Bioimaging

Predicted pKa of −1.38 Confers Non‑Ionizable Character at Physiological pH, in Contrast to Alkylamino‑NBD Derivatives

The 4‑(phenylamino) substituent of the target compound lowers the NH pKa to −1.38 (predicted) , ensuring that the aniline nitrogen remains fully deprotonated and uncharged at physiological pH (7.4). In contrast, alkylamino‑NBD analogs (e.g., N‑hexyl‑NBD, N‑butyl‑NBD) possess NH pKa values in the range of 3–5, resulting in partial protonation at neutral pH that quenches fluorescence through photoinduced electron transfer (PET) and alters the probe’s net charge [1]. This charge‑state difference directly impacts cellular permeability and intracellular retention: the neutral anilino form can freely diffuse across membranes, whereas protonated alkylamino species may become trapped in acidic organelles.

pKa NH acidity Charge state Fluorophore design

Melting Point of 151–152 °C Indicates Crystalline Integrity Advantageous for Purification and Long‑Term Storage

The target compound has a well‑defined melting point of 151–152 °C , indicative of high crystalline purity and the absence of polymorphic ambiguity. While many NBD‑amine derivatives are oils or low‑melting solids (e.g., NBD‑N‑hexylamine is an oil at room temperature), the sharp melting point of 4‑nitro‑N‑phenyl‑2,1,3‑benzoxadiazol‑7‑amine facilitates purification by recrystallization, precise weighing for solution preparation, and long‑term storage without the need for −20 °C refrigeration required for many oily or hygroscopic analogs. This physical property directly reduces procurement risk by providing a simple quality‑control metric (melting point range) for incoming material verification.

Melting point Purity Solid‑state stability Procurement specification

Application Scenarios Where 4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine Provides Selection Advantages Over NBD Analogs


Long‑Term Live‑Cell Fluorescence Imaging in H₂S‑Rich Cellular Environments

When designing probes for extended time‑lapse imaging in tissues with elevated endogenous hydrogen sulfide (e.g., hepatocytes, neuronal cultures, kidney slices), the anilino‑NBD scaffold resists thiolysis that would otherwise degrade piperazinyl‑ or piperidyl‑NBD conjugates within minutes [1]. The low thiolysis reactivity, combined with the compound’s neutral charge state at physiological pH (pKa −1.38), ensures stable, non‑fluctuating signal across multi‑hour experiments. This makes 4‑nitro‑N‑phenyl‑2,1,3‑benzoxadiazol‑7‑amine the preferred NBD warhead for H₂S‑independent intracellular tracking applications.

Membrane‑Partitioning Probe Development Requiring Balanced Lipophilicity

For fluorescent sensors targeting the plasma membrane or intracellular membranes without excessive lipid accumulation, the moderate logP of 3.47 provides an optimal balance: sufficient hydrophobicity for membrane insertion yet 47‑fold lower than the biphenyl analog 10074‑G5 (logP 5.14) . This reduces non‑specific binding, lowers background fluorescence, and minimizes cytotoxicity associated with highly lipophilic dyes that disrupt membrane integrity. Researchers developing membrane‑order sensors or lipid‑raft probes should select this compound over the biphenyl variant for cleaner signal‑to‑noise ratios.

Hair‑Dye Formulations Requiring Toxicologically Benign, Intense Direct Dyes

The compound is explicitly disclosed as a direct dye in patented keratin‑fiber colorants (US 6,749,645 B2), where it provides intense coloration at 0.01–10 wt % loading [2]. Its crystalline solid form (mp 151–152 °C) facilitates formulation as a stable powder dispersion, unlike oily NBD derivatives that require solubilization aids and may phase‑separate. For industrial procurement of hair‑dye intermediates, the combination of patent‑backed efficacy, toxicological acceptability, and solid‑state handling properties makes this compound a lower‑risk choice compared with structurally similar but physically less tractable NBD amines.

Quantitative Structure–Activity Relationship (QSAR) Studies on NBD Electrophilicity

The well‑characterized NH acidity (pKa −1.38) and the extensive spectroscopic dataset available for 4‑anilino‑7‑nitrobenzofurazans [3] make this compound an ideal reference standard for QSAR campaigns exploring how the 4‑amino substituent modulates reactivity toward nucleophiles. The compound’s sharp melting point and crystallinity also facilitate the preparation of high‑purity stock solutions, essential for reproducible kinetic measurements. In contrast, less crystalline or hygroscopic NBD analogs introduce weighing errors that degrade the quality of quantitative structure‑reactivity correlations.

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